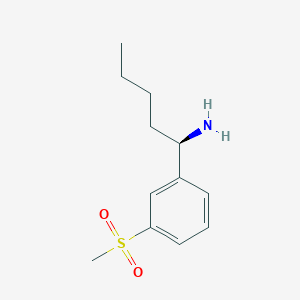
(R)-1-(3-(Methylsulfonyl)phenyl)pentan-1-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is a chiral amine compound with a methylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenyl derivative.
Sulfonylation: The phenyl derivative undergoes sulfonylation to introduce the methylsulfonyl group.
Amine Introduction:
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound may be used to study the effects of chiral amines on biological systems. It can serve as a model compound for understanding the interactions between chiral molecules and biological targets.
Medicine
In medicinal chemistry, ®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with receptors or enzymes, while the methylsulfonyl group may enhance its binding affinity. The chiral nature of the compound allows for selective interactions with chiral targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride: The enantiomer of the compound with different chiral properties.
1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: A similar compound with a shorter carbon chain.
1-(3-(Methylsulfonyl)phenyl)hexan-1-amine hydrochloride: A similar compound with a longer carbon chain.
Uniqueness
®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the methylsulfonyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(1R)-1-(3-methylsulfonylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-8-12(13)10-6-5-7-11(9-10)16(2,14)15/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
VJOLWKVOXVESGB-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















